1-beta-D-Arabinofuranosylcytosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

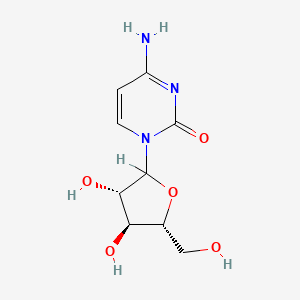

This compound is structurally similar to deoxycytidine but has an inverted hydroxyl group at the 2’-position, which imparts unique biological properties . 1-beta-D-Arabinofuranosylcytosine was first synthesized in 1959 and has since become a crucial antimetabolite in the treatment of various leukemias .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-beta-D-Arabinofuranosylcytosine can be synthesized through various methods. One common approach involves the treatment of tritylribofuranosylthymine with methanesulfonyl chloride, followed by reaction with aqueous methanol and ammonia, and then acid hydrolysis to yield arabinosylthymine . Another method includes the phosphorylation of ribonucleosides with polyphosphoric acid, followed by hydrolysis of the cyclized products .

Industrial Production Methods: Industrial production of arabinofuranosylcytosine typically involves the conversion of cytidine hydrochloride to the corresponding 2,2’-anhydro derivative, which is then hydrolyzed to produce arabinofuranosylcytosine . This process is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-beta-D-Arabinofuranosylcytosine undergoes various chemical reactions, including acylation, phosphorylation, and glycosylation. It is particularly susceptible to acylation at the 3’-hydroxyl group .

Common Reagents and Conditions:

Phosphorylation: Typically involves polyphosphoric acid as a reagent.

Major Products: The major products of these reactions include various esters and phosphorylated derivatives of arabinofuranosylcytosine, which have potential bioactivities .

Aplicaciones Científicas De Investigación

1-β-D-Arabinofuranosylcytosine, also known as Cytarabine (ara-C), is an antimetabolite with both anticancer and antiviral properties, particularly effective against leukemias . It functions by inhibiting nucleic acid replication .

Pharmacology and Mechanism of Action:

- Metabolism: 1-β-D-Arabinofuranosylcytosine is metabolized into its active form, this compound 5'-triphosphate (ara-CTP), which is then incorporated into DNA .

- Action: As an antimetabolite, it interferes with the synthesis of nucleic acids, thereby inhibiting cell growth and replication .

- Stearyl-ara-CMP Derivative: this compound-5'-stearylphosphate (stearyl-ara-CMP) is a lipophilic derivative of ara-C that is resistant to deamination and can be administered orally . In patients with hematological malignancies, oral administration of stearyl-ara-CMP resulted in prolonged maintenance of plasma drug levels, releasing a low dose of ara-C over an extended period .

Clinical Applications:

- Treatment of Hematological Malignancies: 1-β-D-Arabinofuranosylcytosine is primarily used in the treatment of leukemia, especially acute non-lymphoblastic leukemia . It has been studied in patients with hematological malignancies .

- Anticancer and Antiviral Agent: It serves as both an anticancer and antiviral agent .

Mecanismo De Acción

1-beta-D-Arabinofuranosylcytosine is metabolized intracellularly into its active triphosphate form, cytosine arabinoside triphosphate. This metabolite interferes with DNA synthesis by inhibiting DNA polymerase and DNA repair enzymes . It is incorporated into DNA, causing chain termination and apoptosis in rapidly dividing cells .

Comparación Con Compuestos Similares

Arabinofuranosyladenine (Vidarabine): Another nucleoside analog with antiviral properties.

Arabinofuranosylthymine and Arabinofuranosyluracil: Naturally occurring nucleosides with similar structures.

Uniqueness: 1-beta-D-Arabinofuranosylcytosine is unique due to its high efficacy in treating leukemias and its ability to be incorporated into DNA, leading to effective inhibition of DNA synthesis . Its structural similarity to deoxycytidine, combined with the inversion of the 2’-hydroxyl group, imparts distinct biological properties that make it a valuable therapeutic agent .

Propiedades

Número CAS |

3083-52-1 |

|---|---|

Fórmula molecular |

C9H13N3O5 |

Peso molecular |

243.22 g/mol |

Nombre IUPAC |

4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1 |

Clave InChI |

UHDGCWIWMRVCDJ-STUHELBRSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

SMILES isomérico |

C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Key on ui other cas no. |

147-94-4 |

Secuencia |

N |

Sinónimos |

Ara C Ara-C Arabinofuranosylcytosine Arabinoside, Cytosine Arabinosylcytosine Aracytidine Aracytine beta Ara C beta-Ara C Cytarabine Cytarabine Hydrochloride Cytonal Cytosar Cytosar U Cytosar-U Cytosine Arabinoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.